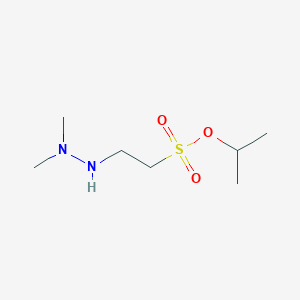
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate is a chemical compound with the molecular formula C7H18N2O3S. This compound is part of the class of sulfonic acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with 2,2-dimethylhydrazine in the presence of isopropanol under controlled conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate can be compared with other similar compounds such as ethanesulfonic acid derivatives and hydrazine derivatives. Its uniqueness lies in its specific structure and reactivity, which make it suitable for certain applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
Ethanesulfonic acid
Hydrazine derivatives
Isopropyl derivatives
This comprehensive overview provides a detailed understanding of propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62692-71-1 |
|---|---|
Molecular Formula |
C7H18N2O3S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate |
InChI |
InChI=1S/C7H18N2O3S/c1-7(2)12-13(10,11)6-5-8-9(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
QAPBHNVQPOFJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCNN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















